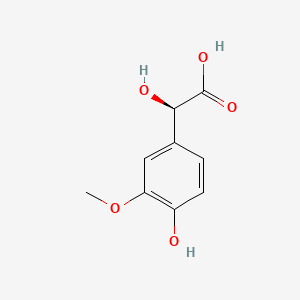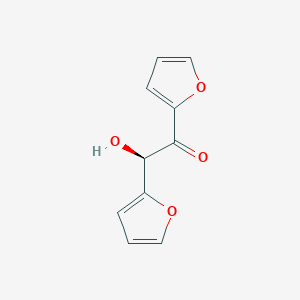![molecular formula C22H25NO6 B8253570 N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)
N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Colchicine can be synthesized through various synthetic routes. One common method involves the reaction of tropolone with methylamine, followed by a series of methylation and oxidation steps to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of colchicine involves the extraction of the compound from the Colchicum autumnale plant. The plant material is processed to isolate the active compound, which is then purified through crystallization and other separation techniques .
化学反应分析
Types of Reactions
Colchicine undergoes several types of chemical reactions, including:
Oxidation: Colchicine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the colchicine molecule.
Substitution: Substitution reactions can introduce new functional groups into the colchicine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various colchicine derivatives with modified functional groups, which can have different biological activities and properties .
科学研究应用
Colchicine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Used in the treatment of gout, familial Mediterranean fever, and other inflammatory conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
作用机制
Colchicine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits microtubule polymerization, leading to the disruption of cell division and motility . The inhibition of microtubule function also affects various cellular processes, including inflammation and immune responses .
相似化合物的比较
Colchicine is unique among similar compounds due to its specific binding affinity for tubulin and its potent anti-inflammatory and anti-mitotic effects . Similar compounds include:
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-L-valinamide hydrochloride: A derivative with similar structural features but different biological activities.
N-[(7S,12aRa)-10-Hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (Colchiceine): Another derivative with distinct properties and applications.
Colchicine’s unique mechanism of action and broad range of applications make it a valuable compound in both scientific research and clinical practice.
属性
IUPAC Name |
N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-17-8-6-14-15(11-20(27-3)22(29-5)21(14)28-4)13-7-9-19(26-2)18(25)10-16(13)17/h7,9-11,17H,6,8H2,1-5H3,(H,23,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCGVALMPUCBB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C(=C(C=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=C(C(=C(C=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)











![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)

